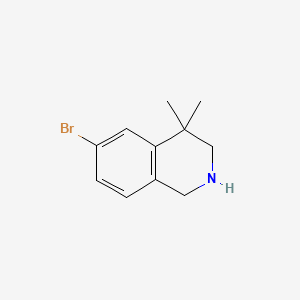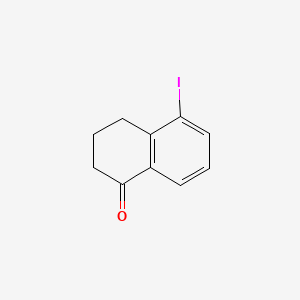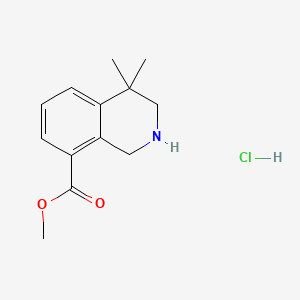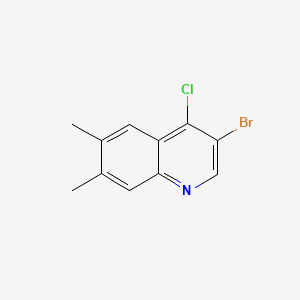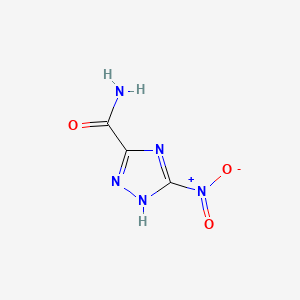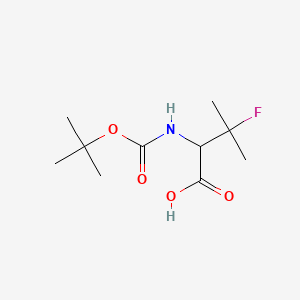
Boc-3-fluoro-DL-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3-fluoro-DL-valine is a synthetic amino acid derivative used primarily in research and development. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the valine structure. The molecular formula of this compound is C10H18FNO4, and its molecular weight is 235.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-fluoro-DL-valine can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 3-fluoro-DL-valine with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Boc-3-fluoro-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine yields a fluorinated amine derivative.
Deprotection Reactions: The major product is 3-fluoro-DL-valine, with the Boc group removed.
Scientific Research Applications
Boc-3-fluoro-DL-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein structure-function relationships.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Boc-3-fluoro-DL-valine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom can alter the electronic properties of the valine residue, affecting its interactions with other amino acids and molecular targets. This can lead to changes in enzyme activity, protein stability, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-DL-valine: Similar to Boc-3-fluoro-DL-valine but lacks the Boc protecting group.
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with three fluorine atoms attached to the alanine structure.
5,5,5-Trifluoro-DL-leucine: A fluorinated leucine derivative with three fluorine atoms.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthetic procedures, while the fluorine atom imparts unique electronic properties that can influence the behavior of peptides and proteins .
Properties
IUPAC Name |
3-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(4,5)11/h6H,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCALSFZTOBZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171348-52-0 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
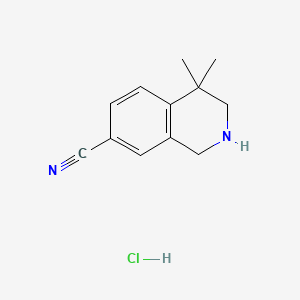
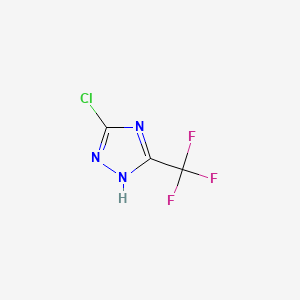
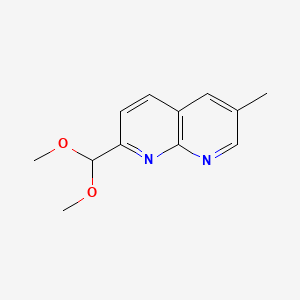
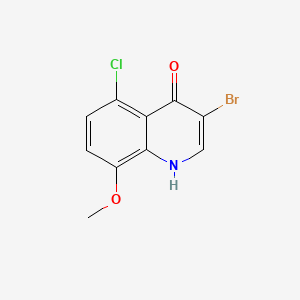
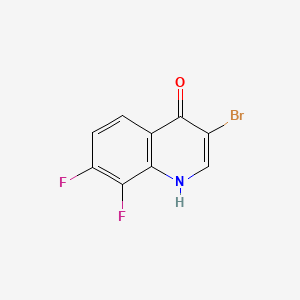
![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
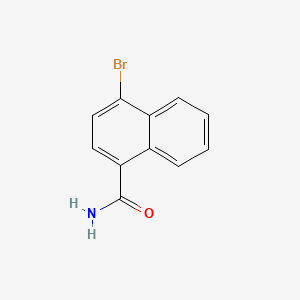
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/new.no-structure.jpg)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)
